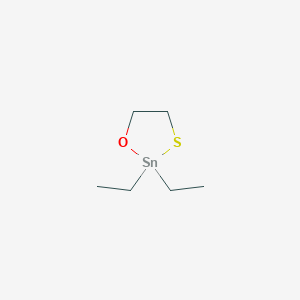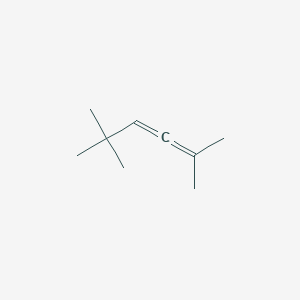
2,5,5-Trimethylhexa-2,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethylhexa-2,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the second and third positions of the hexa chain, with three methyl groups attached at the second and fifth positions. This structural arrangement imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhexa-2,3-diene can be achieved through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can lead to the formation of the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. Specific details on industrial production methods are less commonly disclosed due to proprietary technologies.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethylhexa-2,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethylhexa-2,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethylhexa-2,3-diene involves its reactivity at the double bonds. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene component. This reaction forms a six-membered ring, which is valuable in synthetic organic chemistry . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Heptadiene: A non-conjugated diene with similar reactivity but different structural properties.
1,3-Butadiene: A conjugated diene with distinct stability and reactivity due to its conjugated system.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Uniqueness
2,5,5-Trimethylhexa-2,3-diene is unique due to its specific methyl substitutions and the positioning of its double bonds. This structural arrangement influences its chemical behavior and makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
21020-30-4 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-8(2)6-7-9(3,4)5/h7H,1-5H3 |
InChI-Schlüssel |
XIXAOYUNUKDINI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


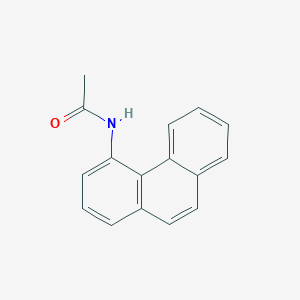

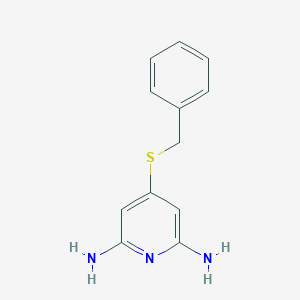
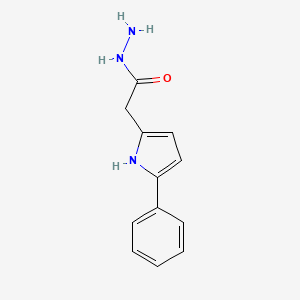
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
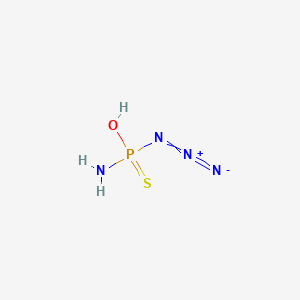

![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)


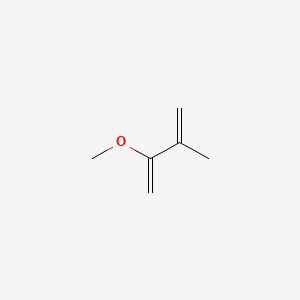
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

